molecular formula C6H5F3N2O2 B178853 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 175354-56-0

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B178853
CAS No.: 175354-56-0
M. Wt: 194.11 g/mol
InChI Key: ILOOCRYHYUMTKL-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H5F3N2O2 It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxypyrimidine with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper(I) iodide to facilitate the trifluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic effects, as it can reach intracellular targets more efficiently .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethyl)pyrimidine
  • 2-Methoxy-6-(difluoromethyl)pyrimidine
  • 2-Methoxy-6-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group at the 6-position significantly influences its reactivity and interactions with other molecules, distinguishing it from similar compounds .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOOCRYHYUMTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442712
Record name 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175354-56-0
Record name 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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